3,4,5-trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide
Description
3,4,5-Trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a synthetic benzamide derivative featuring a 3,4,5-trimethoxyphenyl core linked to a thiophene-substituted cyclopentylmethyl group.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-23-15-11-14(12-16(24-2)18(15)25-3)19(22)21-13-20(8-4-5-9-20)17-7-6-10-26-17/h6-7,10-12H,4-5,8-9,13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEKXOZEHXOWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. Key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable carboxylic acid derivative with an amine under dehydration conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced through a series of methylation reactions, often using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Cyclopentyl and Thiophenyl Groups: These groups are introduced through a series of substitution reactions, often involving the use of organometallic reagents or transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution Reactions: Various functional groups on the compound can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution Reactions: Reagents like halogens, alkyl halides, and organometallic compounds are typically employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced analogs, which may have different biological or chemical properties.
Substitution Products: A range of substituted derivatives, depending on the nature of the substituent and reaction conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3,4,5-trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Molecular Weight : The target compound (437.53 g/mol) is lighter than combretastatin analogues (566.56 g/mol) but heavier than pyrazole-linked P809-1014 (428.51 g/mol) .
- Electron-Donating Groups : The 3,4,5-trimethoxyphenyl moiety is conserved across all analogues, suggesting shared electronic properties conducive to π-π stacking or hydrogen bonding .
Biological Activity
3,4,5-trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, providing a comprehensive overview of its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 375.5 g/mol
- CAS Number : 1058208-66-4
The compound exhibits a range of biological activities that can be attributed to its structural components:
- Antitumor Activity : The presence of methoxy groups and the thiophene ring may enhance the compound's interaction with cellular targets involved in tumor proliferation.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes such as tyrosinase, which is crucial in melanin production and has implications in skin disorders.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Antitumor Activity
A study evaluated the cytotoxic effects of various derivatives similar to this compound against different cancer cell lines (MGC-803, MCF-7). The results indicated significant antiproliferative activity with IC values ranging from 20 to 43 µM. The compound was shown to induce cell cycle arrest and apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Enzyme Inhibition Studies
Research on related compounds revealed their ability to inhibit mushroom tyrosinase with varying degrees of potency. For instance, one analog exhibited an IC value of 1.12 µM, significantly stronger than the standard inhibitor kojic acid (IC = 24.09 µM). This suggests that modifications in the structure of benzamide derivatives can lead to enhanced enzyme inhibition properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
